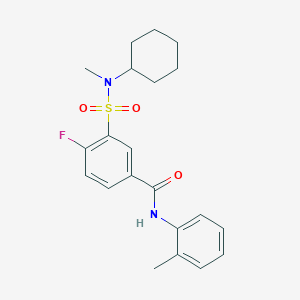

3-(N-Cyclohexyl-N-methylsulfamoyl)-4-fluoro-N-(o-tolyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(N-Cyclohexyl-N-methylsulfamoyl)-4-fluoro-N-(o-tolyl)benzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzamide core substituted with a cyclohexyl-methylsulfamoyl group, a fluorine atom, and an o-tolyl group, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-Cyclohexyl-N-methylsulfamoyl)-4-fluoro-N-(o-tolyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the cyclohexyl-methylsulfamoyl group through sulfonation reactions. The fluorine atom is introduced via electrophilic fluorination, and the o-tolyl group is added through Friedel-Crafts alkylation. Each step requires specific reaction conditions, such as controlled temperatures, catalysts, and solvents, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. Key considerations include the selection of cost-effective reagents, optimization of reaction conditions, and implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(N-Cyclohexyl-N-methylsulfamoyl)-4-fluoro-N-(o-tolyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the replacement of specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(N-Cyclohexyl-N-methylsulfamoyl)-4-fluoro-N-(o-tolyl)benzamide has several applications in scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

Industry: It can be used in the development of specialty chemicals, materials, and coatings with specific properties.

Mechanism of Action

The mechanism of action of 3-(N-Cyclohexyl-N-methylsulfamoyl)-4-fluoro-N-(o-tolyl)benzamide involves its interaction with molecular targets such as enzymes, receptors, or proteins. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

- 3-(N-Cyclohexyl-N-methylsulfamoyl)-4-fluoro-N-(p-tolyl)benzamide

- 3-(N-Cyclohexyl-N-methylsulfamoyl)-4-chloro-N-(o-tolyl)benzamide

- 3-(N-Cyclohexyl-N-methylsulfamoyl)-4-fluoro-N-(m-tolyl)benzamide

Uniqueness

Compared to similar compounds, 3-(N-Cyclohexyl-N-methylsulfamoyl)-4-fluoro-N-(o-tolyl)benzamide stands out due to its specific substitution pattern, which influences its chemical reactivity, biological activity, and potential applications. The presence of the fluorine atom and the o-tolyl group imparts unique properties that can be leveraged in various research and industrial contexts.

Biological Activity

3-(N-Cyclohexyl-N-methylsulfamoyl)-4-fluoro-N-(o-tolyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a sulfonamide moiety and a fluorinated aromatic ring, may serve as a lead compound for developing pharmaceuticals targeting various biological pathways. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential anti-inflammatory effects, and interaction with specific protein targets.

Chemical Structure and Properties

- Chemical Formula: C21H25FN2O3S

- Molecular Weight: 404.50 g/mol

- CAS Number: 451474-95-6

The structure includes a cyclohexyl group attached to a methylsulfamoyl group, which is further connected to a fluorinated benzamide. This unique combination may confer distinct pharmacological properties compared to other sulfonamides or fluorinated compounds.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity against various bacterial strains. The presence of the sulfonamide group is particularly noteworthy, as compounds with similar structures have been explored for their antibacterial effects. The compound's mechanism may involve inhibition of bacterial folate synthesis, a common target for sulfonamide antibiotics.

Anti-inflammatory Effects

Compounds with structural similarities to this benzamide have also been investigated for anti-inflammatory and analgesic effects. Research indicates that the compound may interact with specific pathways involved in inflammation, potentially reducing the production of pro-inflammatory cytokines. This suggests that it could be beneficial in treating conditions characterized by excessive inflammation.

Interaction Studies

Understanding the interaction of this compound with biological targets is crucial for elucidating its mechanism of action. Early data indicate that this compound may bind to proteins involved in cellular processes such as inflammation and cell proliferation. In vitro assays are essential for determining its binding affinity and specificity towards these targets.

Comparative Analysis with Similar Compounds

The following table summarizes compounds structurally similar to this compound and their primary uses:

| Compound Name | Structural Features | Primary Use |

|---|---|---|

| This compound | Sulfonamide, Fluorinated Aromatic Ring | Antimicrobial/Anti-inflammatory |

| Sulfamethoxazole | Sulfonamide | Antibiotic |

| Celecoxib | Aromatic Ring | Anti-inflammatory |

| Fluconazole | Fluorinated Aromatic Ring | Antifungal |

The structural diversity of these compounds suggests that this compound could exhibit novel mechanisms of action or enhanced efficacy against resistant strains of bacteria or other pathogens.

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluating various sulfonamide derivatives reported that compounds similar to this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. This highlights the potential of this compound as an antibiotic candidate.

- Anti-inflammatory Potential : Research into the anti-inflammatory properties of related compounds has shown that they can significantly reduce inflammation markers in vitro. This suggests that this compound may exhibit similar effects, warranting further investigation into its therapeutic applications.

- Mechanism Exploration : Interaction studies using molecular docking simulations have indicated that this compound may effectively bind to specific enzymes involved in inflammatory pathways, suggesting a targeted approach for drug development.

Properties

Molecular Formula |

C21H25FN2O3S |

|---|---|

Molecular Weight |

404.5 g/mol |

IUPAC Name |

3-[cyclohexyl(methyl)sulfamoyl]-4-fluoro-N-(2-methylphenyl)benzamide |

InChI |

InChI=1S/C21H25FN2O3S/c1-15-8-6-7-11-19(15)23-21(25)16-12-13-18(22)20(14-16)28(26,27)24(2)17-9-4-3-5-10-17/h6-8,11-14,17H,3-5,9-10H2,1-2H3,(H,23,25) |

InChI Key |

KBPKMUZCVFMKNA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N(C)C3CCCCC3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.